Glabranin

Vue d'ensemble

Description

La glabranine est une flavanone, une sous-classe du groupe des flavonoïdes, dérivée des feuilles de la plante Glycyrrhiza glabra L. Ce composé est connu pour ses diverses activités biologiques, notamment ses propriétés antimicrobiennes, anti-arthritiques et anticancéreuses potentielles . Elle est également utilisée en médecine traditionnelle pour traiter la toux, les infections catarrhales et les muqueuses irritées .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La glabranine peut être synthétisée par le biais de diverses réactions chimiques impliquant les composés précurseurs présents dans Glycyrrhiza glabra L. Les voies de synthèse impliquent généralement l'extraction des flavonoïdes des feuilles de la plante, suivie d'une purification et d'une modification chimique pour obtenir la glabranine .

Méthodes de production industrielle : La production industrielle de glabranine implique l'extraction à grande échelle des feuilles de Glycyrrhiza glabra L. Le procédé comprend des étapes d'extraction par solvant, de filtration et de purification pour isoler la glabranine sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions : La glabranine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La glabranine peut être oxydée pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir la glabranine en ses formes réduites.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de glabranine.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers réactifs, y compris les halogènes et les agents alkylants, sont utilisés dans des conditions contrôlées.

Produits principaux : Les produits principaux formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la glabranine .

4. Applications de la recherche scientifique

La glabranine a un large éventail d'applications en recherche scientifique :

Chimie : Utilisée comme précurseur pour la synthèse d'autres composés flavonoïdes.

Biologie : Étudiée pour ses propriétés antimicrobiennes et anti-arthritiques.

Médecine : Investigée pour ses propriétés anticancéreuses potentielles, en particulier contre le cancer de la prostate.

Industrie : Utilisée dans la production de produits pharmaceutiques et de nutraceutiques.

5. Mécanisme d'action

La glabranine exerce ses effets par le biais de diverses cibles et voies moléculaires :

Activité anticancéreuse : Elle inhibe les mutations ponctuelles dans le cancer de la prostate en interagissant avec des récepteurs et des enzymes spécifiques impliqués dans la progression du cancer.

Activité antimicrobienne : Elle perturbe les membranes cellulaires microbiennes et inhibe les enzymes essentielles, conduisant à la mort cellulaire.

Activité anti-arthritique : Elle module les voies inflammatoires, réduisant l'inflammation et la douleur.

Composés similaires :

Glabridine : Un autre flavonoïde de Glycyrrhiza glabra L.

Pinocembrine : Une flavanone aux propriétés antioxydantes et anti-inflammatoires.

Licoflavanone : Exhibe une activité antitumorale supérieure à celle de la glabranine.

Unicité : La glabranine est unique en raison de ses interactions et voies moléculaires spécifiques, en particulier son efficacité contre les mutations du cancer de la prostate . Sa combinaison de propriétés antimicrobiennes, anti-arthritiques et anticancéreuses en fait un composé polyvalent en recherche scientifique et dans les applications industrielles .

Applications De Recherche Scientifique

Antitumor Properties

1.1 Mechanism of Action

Research indicates that Glabranin exhibits significant antitumor effects, particularly in breast cancer and prostate cancer models. A study demonstrated that this compound, alongside other flavanones, reduced cell viability in MDA-MB-231 breast cancer cells without affecting healthy cells . The compound induces reactive oxygen species (ROS) accumulation and apoptosis, crucial for inhibiting tumor growth .

1.2 Case Study: Breast Cancer

In a comparative study of this compound, Pinocembrin, and Licoflavanone, it was found that this compound effectively inhibited the motility of MDA-MB-231 cells and reduced macrophage activation induced by breast cancer-conditioned media . The findings suggest that this compound could play a role in modulating the tumor microenvironment.

1.3 Case Study: Prostate Cancer

This compound has also been investigated as an inhibitor against prostate cancer mutations such as T877A and W741L. Using molecular docking studies, researchers identified this compound as a promising candidate for developing drugs targeting these mutations. The compound showed favorable binding interactions and stability in simulations, indicating its potential as a therapeutic agent against treatment-resistant prostate cancer .

Pharmacological Effects

2.1 Anti-inflammatory Properties

This compound has been noted for its anti-inflammatory effects, which may enhance its therapeutic potential in cancer treatment. It has been shown to inhibit pro-inflammatory cytokines and could be beneficial in managing inflammation associated with tumors .

2.2 Cytotoxicity Studies

In vitro studies have demonstrated that this compound does not exert cytotoxic effects on non-cancerous cells while effectively targeting cancer cells. This selectivity is crucial for minimizing side effects during treatment .

Molecular Docking and Dynamics Simulations

3.1 Computational Studies

Advanced computational techniques such as molecular docking and dynamics simulations have been employed to evaluate the interaction of this compound with various biological targets. These studies revealed low binding energies with specific receptors related to cancer progression, suggesting that this compound can effectively inhibit key pathways involved in tumor growth .

Summary of Findings

Mécanisme D'action

Glabranin exerts its effects through various molecular targets and pathways:

Anticancer Activity: It inhibits point mutations in prostate cancer by interacting with specific receptors and enzymes involved in cancer progression.

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.

Anti-arthritic Activity: It modulates inflammatory pathways, reducing inflammation and pain.

Comparaison Avec Des Composés Similaires

Glabridin: Another flavonoid from Glycyrrhiza glabra L.

Pinocembrin: A flavanone with antioxidant and anti-inflammatory properties.

Licoflavanone: Exhibits greater antitumor activity compared to glabranin.

Uniqueness: this compound is unique due to its specific molecular interactions and pathways, particularly its effectiveness against prostate cancer mutations . Its combination of antimicrobial, anti-arthritic, and anticancer properties makes it a versatile compound in scientific research and industrial applications .

Activité Biologique

Glabranin, a flavanone derived from the licorice plant Glycyrrhiza glabra, has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article explores the compound's biological activity, supported by recent research findings, data tables, and case studies.

Overview of this compound

This compound is part of a class of flavonoids known for their potential health benefits. It exhibits various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Its mechanism of action is primarily attributed to its ability to modulate signaling pathways and induce apoptosis in cancer cells.

1. Anticancer Activity

Recent studies have highlighted this compound's significant anticancer effects, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. The compound has been shown to reduce cell viability in a dose-dependent manner.

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | Concentration (µM) | IC50 (µM) | Observations |

|---|---|---|---|

| MCF-7 | 50 | 25 | Induces apoptosis and ROS accumulation |

| MDA-MB-231 | 50 | 20 | Stronger apoptotic activity compared to MCF-7 |

| MCF-10A (non-tumor) | 50 | >100 | Minimal cytotoxicity observed |

In a comparative study, this compound was found to induce apoptosis in both luminal and triple-negative breast cancer cell lines, demonstrating its potential as a therapeutic agent against aggressive tumors .

2. Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In LPS-treated RAW264.7 macrophages, this compound significantly reduced nitric oxide (NO) levels and modulated the expression of inflammatory mediators.

Table 2: Inhibition of Inflammatory Mediators by this compound

| Mediator | Concentration (µM) | IC50 (µM) | Effect Observed |

|---|---|---|---|

| Nitric Oxide (NO) | 10 | 30.8 | Decreased production in LPS-stimulated cells |

| TNF-α | 10 | 25 | Significant reduction in expression |

| IL-1β | 10 | 30 | Inhibition observed |

These findings suggest that this compound could be beneficial in managing inflammatory diseases by targeting macrophage activation and cytokine release .

3. Antioxidant Properties

This compound's antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress markers. This property is crucial for protecting cells from oxidative damage, which is a contributing factor in various chronic diseases.

The biological effects of this compound are mediated through several mechanisms:

- Induction of Apoptosis : this compound triggers apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels, leading to cell death.

- Inhibition of Signaling Pathways : The compound inhibits critical signaling pathways involved in inflammation and cancer progression, such as NF-κB and MAPK pathways.

- Modulation of Gene Expression : this compound alters the expression of genes associated with cell survival and proliferation, enhancing its anticancer effects .

Case Studies

A recent study investigated the effects of this compound on breast cancer stem cells (CSCs), which are known for their role in tumor recurrence and metastasis. The results indicated that this compound treatment significantly inhibited mammosphere formation—a marker for CSCs—demonstrating its potential to target this resilient cell population effectively .

Propriétés

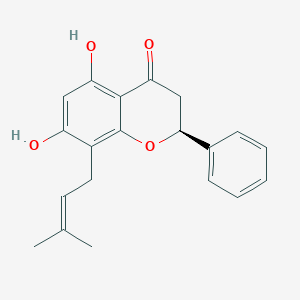

IUPAC Name |

(2S)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-12(2)8-9-14-15(21)10-16(22)19-17(23)11-18(24-20(14)19)13-6-4-3-5-7-13/h3-8,10,18,21-22H,9,11H2,1-2H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWSYIQAGQMLFS-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194796 | |

| Record name | Glabranin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41983-91-9 | |

| Record name | Glabranin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41983-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glabranin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041983919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glabranin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.